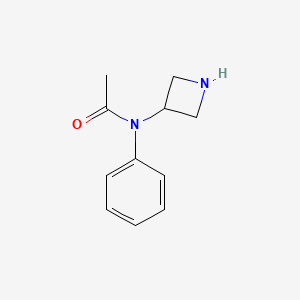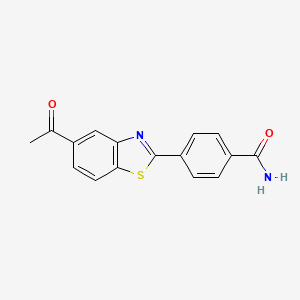
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. For Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)-, a common synthetic route includes the reaction of 2-aminobenzenethiol with 4-carbamoylbenzaldehyde under acidic conditions, followed by acetylation at the 5th position using acetic anhydride .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used . These methods not only enhance the yield but also reduce the reaction time and energy consumption.
化学反応の分析
Types of Reactions
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2nd position.
5-Acetylbenzothiazole: A derivative with an acetyl group at the 5th position.
Uniqueness
Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- is unique due to the presence of both acetyl and carbamoylphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
特性
CAS番号 |
49702-22-9 |
|---|---|
分子式 |
C16H12N2O2S |
分子量 |
296.3 g/mol |
IUPAC名 |
4-(5-acetyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N2O2S/c1-9(19)12-6-7-14-13(8-12)18-16(21-14)11-4-2-10(3-5-11)15(17)20/h2-8H,1H3,(H2,17,20) |
InChIキー |
BQNBYMWITANTPB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


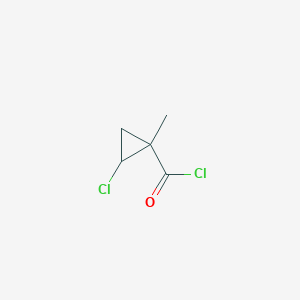
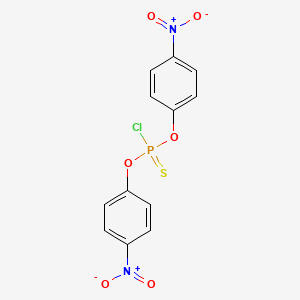
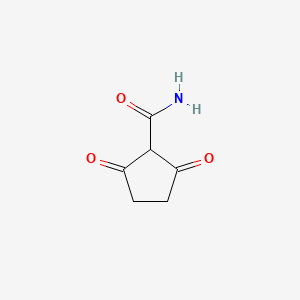
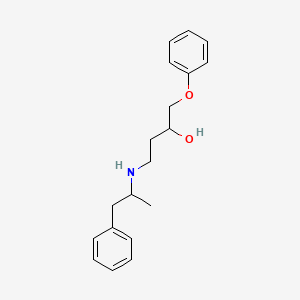
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
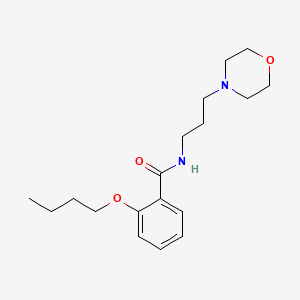
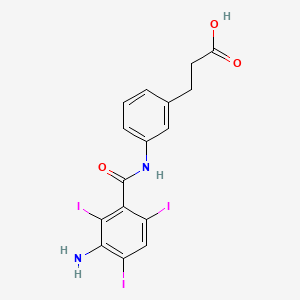
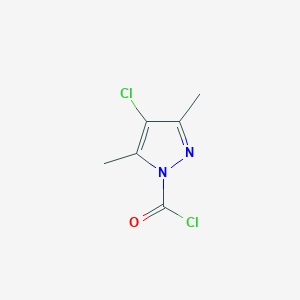
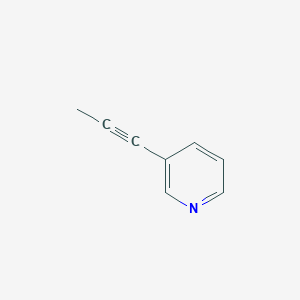
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
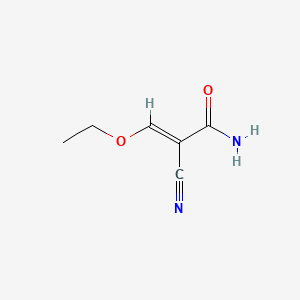

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
